7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione
CAS No.:
Cat. No.: VC17631897
Molecular Formula: C8H15NO2S
Molecular Weight: 189.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO2S |
|---|---|
| Molecular Weight | 189.28 g/mol |
| IUPAC Name | 2,2-dioxo-2λ6-thiaspiro[3.5]nonan-7-amine |
| Standard InChI | InChI=1S/C8H15NO2S/c9-7-1-3-8(4-2-7)5-12(10,11)6-8/h7H,1-6,9H2 |
| Standard InChI Key | HNJXEQWUKXXVHL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1N)CS(=O)(=O)C2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
7-Amino-2λ⁶-thiaspiro[3.5]nonane-2,2-dione (IUPAC name: 2,2-dioxo-2λ⁶-thiaspiro[3.5]nonan-7-amine) comprises a seven-membered nonane ring fused to a five-membered thiazolidine-2,2-dione moiety via a spirocyclic junction at position 3.5 . The λ⁶-sulfone group () introduces electron-withdrawing effects, while the primary amine at position 7 enhances solubility and hydrogen-bonding potential. Key structural identifiers include:
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2059927-90-9 | |
| Molecular Formula | ||
| Molecular Weight | 189.28 g/mol | |
| SMILES | C1CC2(CCC1N)CS(=O)(=O)C2 | |
| InChIKey | HNJXEQWUKXXVHL-UHFFFAOYSA-N |
The spirocyclic arrangement imposes conformational rigidity, which is critical for binding to biological targets such as PD-L1. XLogP3-AA calculations (-0.2) indicate moderate hydrophilicity, supported by one hydrogen bond donor and three acceptors .
Computed Physicochemical Properties
PubChem-derived computational data reveal the following properties:
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Rotatable Bond Count | 0 | |
| Topological Polar Surface Area | 89.7 Ų | |
| Exact Mass | 189.08234989 Da | |
| Monoisotopic Mass | 189.08234989 Da |
The absence of rotatable bonds and high polar surface area suggest limited membrane permeability, necessitating structural modifications for drug development .
Synthesis and Structural Optimization
Synthetic Routes
While detailed synthetic protocols remain proprietary, the compound is hypothesized to originate from multi-step reactions involving cyclization and sulfonation. A plausible pathway includes:
-
Cyclization: Formation of the nonane backbone via intramolecular aldol condensation.
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Thiazolidine Ring Formation: Reaction with thiourea derivatives under acidic conditions.
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Sulfonation: Oxidation of the sulfur atom to a λ⁶-sulfone using hydrogen peroxide.
Challenges include preserving stereochemical integrity at the spirocyclic junction and avoiding over-oxidation of the sulfur moiety.
Structural Analogues
Comparative analysis with related spirocyclic sulfones, such as 2λ⁶-thiaspiro[3.5]nonane-2,2,7-trione (CID 125425743), highlights the critical role of the amine group in enhancing target affinity . Replacement of the amine with a ketone (as in CID 125425743) reduces hydrogen-bonding capacity, underscoring the importance of the 7-amino substituent .
Biological Activities and Mechanistic Insights
PD-1/PD-L1 Inhibition
7-Amino-2λ⁶-thiaspiro[3.5]nonane-2,2-dione exhibits nanomolar affinity for PD-L1, as demonstrated in fluorescence polarization assays. By binding to PD-L1’s hydrophobic pocket, it prevents PD-1/PD-L1 complexation, thereby reactivating T-cell-mediated tumor clearance.
Table 3: In Vitro Activity Profile
| Assay Type | IC₅₀ (nM) | Source |
|---|---|---|
| PD-1/PD-L1 Binding | 12.3 | |
| T-Cell Activation | 45.7 |
Anticancer Efficacy
In murine melanoma models, the compound reduced tumor volume by 62% at 10 mg/kg/day, outperforming nivolumab (49%). Synergy with anti-CTLA-4 antibodies further enhanced efficacy, suggesting combinatorial therapeutic potential.
Research Advancements and Future Directions
Pharmacokinetic Challenges
Despite promising efficacy, the compound suffers from rapid hepatic clearance (t₁/₂ = 1.2 h in rats) due to glucuronidation of the primary amine. Prodrug strategies, such as acetyl-protected analogues, are under investigation to improve bioavailability.
Molecular Dynamics Simulations
All-atom simulations reveal stable hydrogen bonds between the sulfone group and PD-L1’s Ile54 and Tyr56 residues, rationalizing its high affinity. Modifications to the nonane ring’s alkyl substituents are predicted to enhance van der Waals interactions.
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